甲基9,10-环氧硬脂酸酯

描述

Synthesis Analysis

The synthesis of methyl 9,10-epoxystearate involves catalytic copolymerization with cyclic anhydrides under neat conditions, showcasing the use of sustainable methods with low catalyst loadings and no added solvent. This process yields polyesters with low glass transition temperatures, utilizing renewable resources and achieving narrow molecular weight distributions (Biermann et al., 2016).

Molecular Structure Analysis

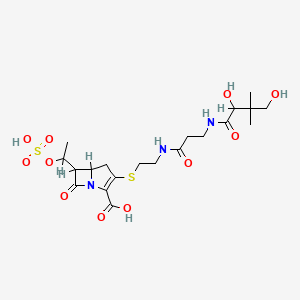

NMR chemical shift reagents have been pivotal in the structural determination of methyl 9,10-epoxystearate, expanding the structural information obtainable from NMR studies. This approach has clarified the molecular structure of various derivatives of methyl oleate and elaidate, including methyl 9,10-epoxystearate (Wineburg & Swern, 1974).

Chemical Reactions and Properties

Methyl 9,10-epoxystearate undergoes an efficient ring-opening reaction promoted by synthetic acid saponite clays, resulting in high conversion rates and selectivity towards the production of vicinal hydroxyether, methyl methoxyhydroxystearate. This reaction demonstrates the compound's reactivity and potential for chemical modification (Guidotti et al., 2009).

Physical Properties Analysis

The physical properties of methyl 9,10-epoxystearate and its derivatives have been explored through the preparation and evaluation of α-hydroxy ethers, which exhibit favorable low-temperature performance. This study highlights the compound's potential in applications requiring specific physical properties, such as low-temperature lubricants or additives (Moser & Erhan, 2007).

Chemical Properties Analysis

The acid-catalyzed conversion of epoxyesters to hydroxyesters showcases the chemical versatility of methyl 9,10-epoxystearate. This transformation involves the treatment with aqueous acid, leading to high yields of 9,10-dihydroxystearates while maintaining the ester functions. Such reactions underline the compound's potential for chemical modifications and its utility in synthesizing a range of chemically diverse products (Maerker et al., 1964).

科学研究应用

环开启反应:在合成酸性沙皂石的促进下,甲基9,10-环氧硬脂酸酯可以进行高效的环开启反应。这个过程会高选择性和转化率地形成邻位羟基醚,甲基甲氧羟基硬脂酸酯 (Guidotti et al., 2009)。

共聚合制备聚酯:这种化合物还用于与环酸酐无溶剂共聚合,形成具有低玻璃转变温度的聚酯。这些聚酯以其可持续性和合成新的高支化聚酯的潜力而闻名 (Biermann et al., 2016)。

转化为羟基酯:酸催化的环氧酯转化为羟基酯是另一个应用。例如,用稀酸处理甲基9,10-环氧硬脂酸酯可以高产率地得到甲基9,10-二羟基硬脂酸酯,保持酯功能完整 (Maerker et al., 1964)。

核磁共振化学位移试剂在结构测定中的应用:在对甲基油酸酯和油酸酯衍生物进行核磁共振研究时,包括甲基9,10-环氧硬脂酸酯,有助于获得结构信息 (Wineburg & Swern, 1974)。

非离子洗涤剂的生产:由甲基9,10-环氧硬脂酸酯制备的烷基醇酰胺用于生产非离子洗涤剂。这些洗涤剂在包括自动液体洗碗机配方在内的重型清洁化合物中很有用 (Johnson, 1966)。

植物防御机制:这种化合物在植物防御中发挥作用,因为它可以被表达CYP94A1的微粒体在末端甲基上羟化,暗示在植物-病原体相互作用中可能发挥潜在作用 (Pinot et al., 2000)。

过碘酸直接裂解:包括甲基9,10-环氧硬脂酸酯在内的环氧化脂肪酸甲酯可以直接与过碘酸裂解,产生醛和甲基癸二醛酸酯 (Maerker & Haeberer, 1966)。

生物化学中的酶反应:对大豆脂肪酸环氧化物水解酶的研究表明,它催化跨环氧环的水加成反应,指示在分析酶行为和选择性方面可能存在生物化学应用 (Blée & Schuber, 1992)。

安全和危害

未来方向

The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate . This indicates a promising future direction for the industrial production of “Methyl 9,10-epoxystearate” and its derivatives .

属性

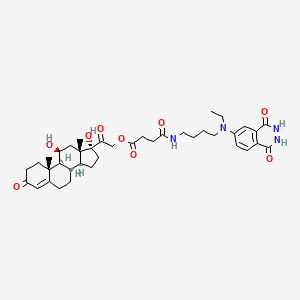

IUPAC Name |

methyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9,10-epoxystearate | |

CAS RN |

2500-59-6 | |

| Record name | Methyl 9,10-epoxyoctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-epoxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)